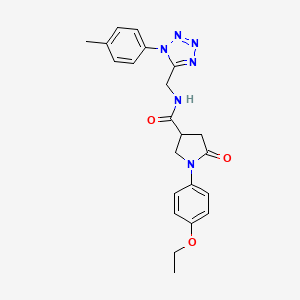![molecular formula C14H14ClN3O4 B2685735 ethyl N-(3-{[(4-chlorobenzyl)oxy]imino}-2-cyanopropanoyl)carbamate CAS No. 477853-54-6](/img/structure/B2685735.png)
ethyl N-(3-{[(4-chlorobenzyl)oxy]imino}-2-cyanopropanoyl)carbamate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Ethyl N-(3-{[(4-chlorobenzyl)oxy]imino}-2-cyanopropanoyl)carbamate is a chemical compound with the molecular formula C14H14ClN3O4 . It is used for pharmaceutical testing .
Physical And Chemical Properties Analysis
The molecular weight of ethyl N-(3-{[(4-chlorobenzyl)oxy]imino}-2-cyanopropanoyl)carbamate is 323.73 . Unfortunately, other physical and chemical properties were not found in the search results.Wissenschaftliche Forschungsanwendungen
Synthesis of Imidazolone Derivatives : Ethyl carbamates like the one are used in the synthesis of imidazolone derivatives. These derivatives are synthesized via Michael addition followed by substitution and cyclization reactions. Imidazolones have potential applications in medicinal chemistry due to their biological activities (Bezenšek et al., 2012).
Chiral vicinal diacylamines Synthesis : Ethyl carbamates are involved in the synthesis of chiral vicinal diacylamines through Bamberger ring cleavage. This process is significant in the production of complex organic compounds with specific chirality, which is important in pharmaceuticals (Altman et al., 1990).
Formation of Schiff and Mannich Bases : Ethyl carbamates are used in reactions leading to the formation of Schiff and Mannich bases of isatin derivatives, which are crucial in synthesizing a range of biologically active compounds (Bekircan & Bektaş, 2008).
Polymorph Study : The compound has been used in the study of polymorphs of N-ethoxycarbonyl-N′-(3-phenyl-1H-1,2,4-triazol-5-yl)thiourea. This research is essential in understanding the crystallographic and molecular structure of these compounds, which has implications in material science and drug design (Dolzhenko et al., 2010).
Prevention of Ethyl Carbamate Accumulation : Ethyl carbamate, related to the compound , has been studied extensively due to its presence in alcoholic beverages and potential carcinogenicity. Research is focused on developing methods to reduce its levels, which is critical for food safety and industry standards (Zhao et al., 2013).
Photodegradation Studies : Ethyl N-phenyl-carbamate, a related compound, has been studied for its photodegradation products, providing insights into environmental degradation processes and the stability of carbamate compounds under exposure to light (Beachell & Chang, 1972).
Analytical Chemistry in Food and Beverages : Ethyl carbamate is a focus of study in the context of food and environmental toxicology, leading to the development of analytical methods for its detection in food products. This research is vital for ensuring food safety and regulatory compliance (Gowd et al., 2018).
Eigenschaften
IUPAC Name |
ethyl N-[(3E)-3-[(4-chlorophenyl)methoxyimino]-2-cyanopropanoyl]carbamate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H14ClN3O4/c1-2-21-14(20)18-13(19)11(7-16)8-17-22-9-10-3-5-12(15)6-4-10/h3-6,8,11H,2,9H2,1H3,(H,18,19,20)/b17-8+ |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
INAGMFWYXNBLDA-CAOOACKPSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)NC(=O)C(C=NOCC1=CC=C(C=C1)Cl)C#N |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCOC(=O)NC(=O)C(/C=N/OCC1=CC=C(C=C1)Cl)C#N |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H14ClN3O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
323.73 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





![methyl 6-isopropyl-2-(4-(N-methyl-N-phenylsulfamoyl)benzamido)-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxylate hydrochloride](/img/structure/B2685660.png)







![(Z)-5-((2-((2-hydroxyethyl)amino)-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl)methylene)-3-((tetrahydrofuran-2-yl)methyl)-2-thioxothiazolidin-4-one](/img/structure/B2685674.png)
